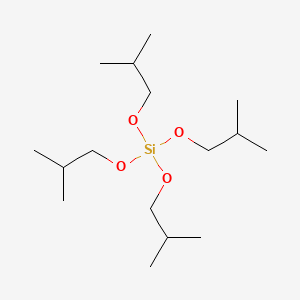
Tetrakis(2-methylpropyl) orthosilicate
Overview
Description
Tetrakis(2-methylpropyl) orthosilicate: is an organosilicon compound with the chemical formula Si(OC₄H₉)₄. It is a tetraalkyl orthosilicate, where the silicon atom is bonded to four 2-methylpropyl groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(2-methylpropyl) orthosilicate can be synthesized through the reaction of silicon tetrachloride with 2-methylpropanol in the presence of a base. The reaction typically proceeds as follows:
SiCl4+4C4H9OH→Si(OC4H9)4+4HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The product is then purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and 2-methylpropanol are mixed under controlled conditions. The reaction is typically catalyzed by a base such as pyridine or triethylamine to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(2-methylpropyl) orthosilicate undergoes various chemical reactions, including hydrolysis, condensation, and transesterification.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silicic acid and 2-methylpropanol.
Si(OC4H9)4+4H2O→Si(OH)4+4C4H9OH
Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of silica networks.
Si(OH)4→SiO2+2H2O
Transesterification: this compound can also participate in transesterification reactions with other alcohols to form different orthosilicates.
Common Reagents and Conditions:
Hydrolysis: Water, often catalyzed by acids or bases.
Condensation: Typically occurs under acidic or basic conditions.
Transesterification: Requires the presence of an alcohol and a catalyst such as an acid or base.
Major Products:
Hydrolysis: Silicic acid and 2-methylpropanol.
Condensation: Silica (SiO₂) and water.
Transesterification: Various orthosilicates depending on the alcohol used.
Scientific Research Applications
Chemistry: Tetrakis(2-methylpropyl) orthosilicate is used as a precursor in the sol-gel process to produce silica-based materials. It is also employed in the synthesis of hybrid organic-inorganic materials.
Biology and Medicine: In biological research, this compound is used to study the effects of silicon-based compounds on biological systems. It is also explored for its potential use in drug delivery systems due to its ability to form biocompatible silica networks.
Industry: In the industrial sector, this compound is used as a crosslinking agent in the production of silicone resins and coatings. It is also utilized in the manufacture of high-performance ceramics and glass.
Mechanism of Action
The mechanism of action of tetrakis(2-methylpropyl) orthosilicate involves its hydrolysis and condensation to form silica networks. The hydrolysis of the compound releases 2-methylpropanol and silicic acid, which then condense to form siloxane bonds. These reactions are catalyzed by acids or bases and result in the formation of a three-dimensional silica network.
Comparison with Similar Compounds
Tetraethyl orthosilicate (Si(OC₂H₅)₄): Similar in structure but with ethyl groups instead of 2-methylpropyl groups.
Tetramethyl orthosilicate (Si(OCH₃)₄): Contains methyl groups instead of 2-methylpropyl groups.
Tetrakis(2-hydroxyethyl) orthosilicate (Si(OC₂H₄OH)₄): Contains hydroxyethyl groups, making it more hydrophilic.
Uniqueness: Tetrakis(2-methylpropyl) orthosilicate is unique due to its bulky 2-methylpropyl groups, which provide steric hindrance and influence the reactivity and properties of the compound. This makes it particularly useful in applications where controlled hydrolysis and condensation are required.
Properties
IUPAC Name |
tetrakis(2-methylpropyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O4Si/c1-13(2)9-17-21(18-10-14(3)4,19-11-15(5)6)20-12-16(7)8/h13-16H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCMIPQMYBKEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO[Si](OCC(C)C)(OCC(C)C)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218297 | |
| Record name | Tetrakis(2-methylpropyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681-98-1 | |
| Record name | Tetraisobutoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(2-methylpropyl) orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(2-methylpropyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-methylpropyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


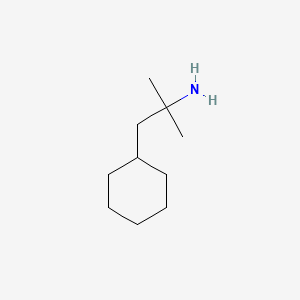
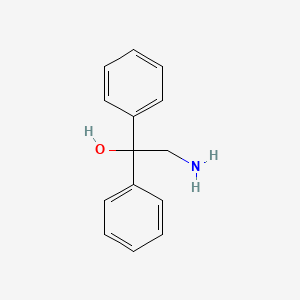
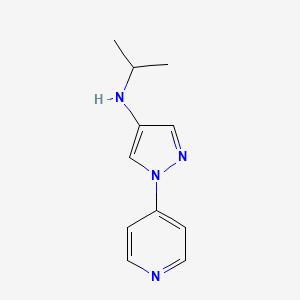
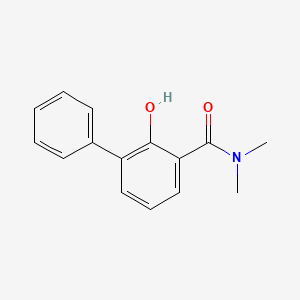
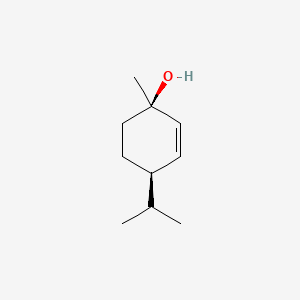
![Benzo[b]picene](/img/structure/B1614567.png)

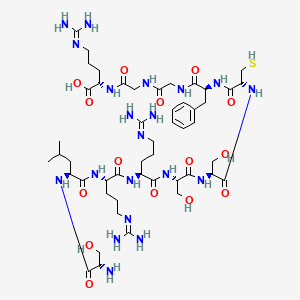
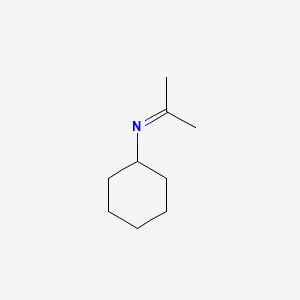

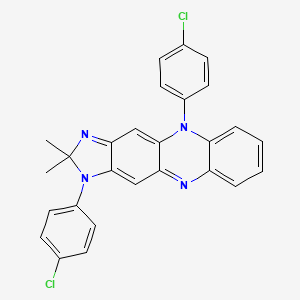
![N-[4-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1614577.png)
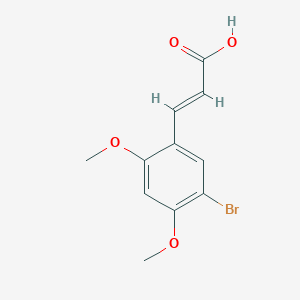
![4-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B1614581.png)
